molecular formula C12H12FN3O B11877028 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol CAS No. 1707394-78-2

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No.: B11877028
CAS No.: 1707394-78-2
M. Wt: 233.24 g/mol
InChI Key: WBJWQCIELSLDOZ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a fluorophenyl group attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol typically involves the cyclization of a preformed pyrazole or pyridine ring. One common method involves the treatment of diphenylhydrazone and pyridine with iodine . Another approach includes the use of 1-phenyl-3-methyl-5-amino-pyrazole, which is treated with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those described above. The choice of reagents and reaction conditions can be optimized to increase yield and purity, making the process more efficient for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol include other pyrazolopyridines, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1707394-78-2

Molecular Formula

C12H12FN3O

Molecular Weight

233.24 g/mol

IUPAC Name

2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C12H12FN3O/c13-8-3-5-9(6-4-8)16-12(17)10-2-1-7-14-11(10)15-16/h3-6,14-15H,1-2,7H2

InChI Key

WBJWQCIELSLDOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NC1)NN(C2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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